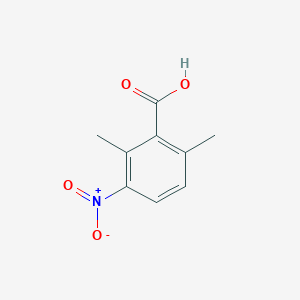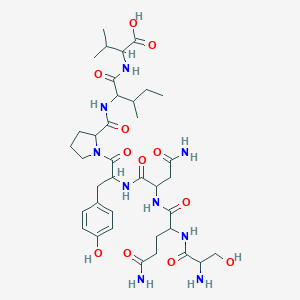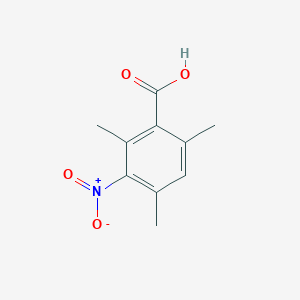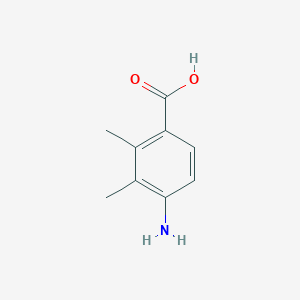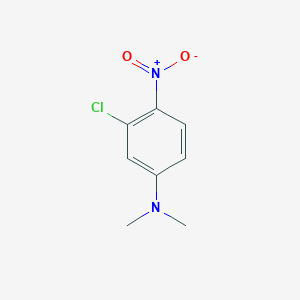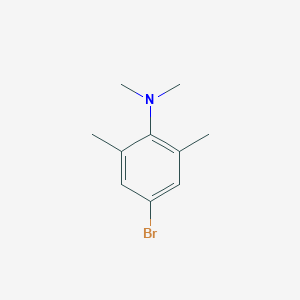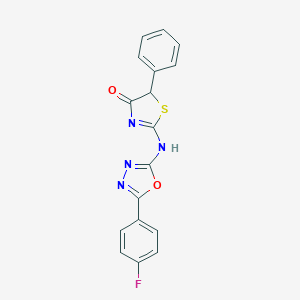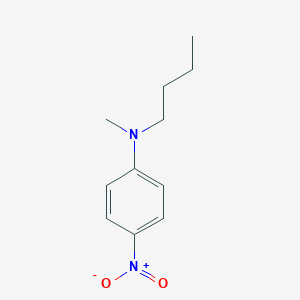
N-butyl-N-methyl-4-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-N-methyl-4-nitroaniline, also known as PNBMA, is a yellow crystalline powder that is widely used in scientific research. This compound is a member of the nitroaniline family and is primarily used as a dye for coloring plastics and other materials. However, PNBMA has also been found to have several interesting properties that make it useful in the field of biomedical research. In
Mécanisme D'action
N-butyl-N-methyl-4-nitroaniline's mechanism of action is not fully understood, but it is believed to bind to the lipid bilayer of cell membranes through hydrophobic interactions. N-butyl-N-methyl-4-nitroaniline's fluorescent properties are thought to arise from its interaction with the membrane, which causes a shift in its absorption and emission spectra.
Effets Biochimiques Et Physiologiques
N-butyl-N-methyl-4-nitroaniline has been shown to have no significant toxic effects on cells or organisms at low concentrations. However, at higher concentrations, N-butyl-N-methyl-4-nitroaniline can disrupt membrane integrity and cause cell death. N-butyl-N-methyl-4-nitroaniline has also been shown to have antioxidant properties, which may be useful in protecting cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-butyl-N-methyl-4-nitroaniline's fluorescent properties and selective binding to cell membranes make it a useful tool for studying membrane structure and function. However, N-butyl-N-methyl-4-nitroaniline's toxicity at high concentrations can limit its use in some experiments. Additionally, N-butyl-N-methyl-4-nitroaniline's fluorescence is pH-sensitive, which can make it difficult to use in some biological samples.
Orientations Futures
There are several future directions for research on N-butyl-N-methyl-4-nitroaniline. One area of interest is the development of N-butyl-N-methyl-4-nitroaniline-based probes for imaging biological membranes in live cells. Another area of interest is the use of N-butyl-N-methyl-4-nitroaniline as a tool for studying the effects of oxidative stress on cell membranes. Additionally, N-butyl-N-methyl-4-nitroaniline's antioxidant properties may have potential applications in the development of new therapies for diseases caused by oxidative stress.
In conclusion, N-butyl-N-methyl-4-nitroaniline is a yellow crystalline powder that has several interesting properties that make it useful in scientific research. N-butyl-N-methyl-4-nitroaniline's selective binding to cell membranes and fluorescence properties make it a useful tool for studying membrane structure and function. However, N-butyl-N-methyl-4-nitroaniline's toxicity at high concentrations and pH sensitivity can limit its use in some experiments. There are several future directions for research on N-butyl-N-methyl-4-nitroaniline, including the development of N-butyl-N-methyl-4-nitroaniline-based probes for imaging biological membranes and the use of N-butyl-N-methyl-4-nitroaniline as a tool for studying the effects of oxidative stress on cell membranes.
Méthodes De Synthèse
N-butyl-N-methyl-4-nitroaniline can be synthesized by reacting N-butyl-N-methyl-aniline with nitric acid. The reaction produces a yellow crystalline powder that can be purified through recrystallization. N-butyl-N-methyl-4-nitroaniline is a relatively simple compound to synthesize and is widely available from chemical suppliers.
Applications De Recherche Scientifique
N-butyl-N-methyl-4-nitroaniline has several scientific research applications, including its use as a fluorescent probe for studying biological membranes. N-butyl-N-methyl-4-nitroaniline has been shown to selectively bind to the lipid bilayer of cell membranes, making it a useful tool for studying the structure and function of these membranes. N-butyl-N-methyl-4-nitroaniline has also been used as a pH-sensitive dye for monitoring changes in pH in biological samples.
Propriétés
Numéro CAS |
56269-49-9 |
|---|---|
Nom du produit |
N-butyl-N-methyl-4-nitroaniline |
Formule moléculaire |
C11H16N2O2 |
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
N-butyl-N-methyl-4-nitroaniline |
InChI |
InChI=1S/C11H16N2O2/c1-3-4-9-12(2)10-5-7-11(8-6-10)13(14)15/h5-8H,3-4,9H2,1-2H3 |
Clé InChI |
MITUDHRPTJOEPE-UHFFFAOYSA-N |
SMILES |
CCCCN(C)C1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canonique |
CCCCN(C)C1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



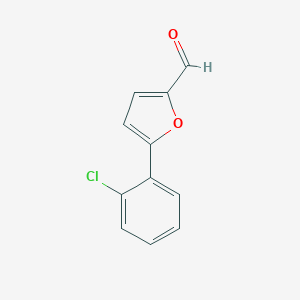
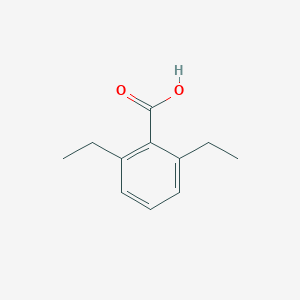
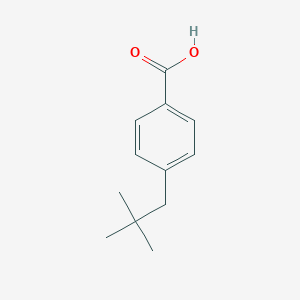
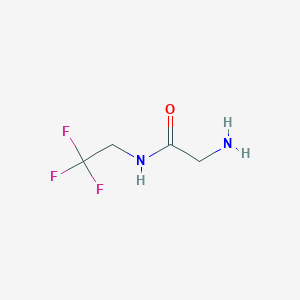
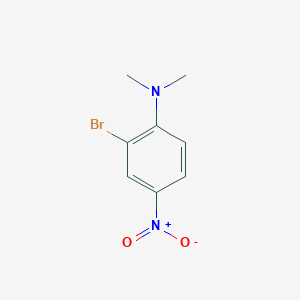
![(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile](/img/structure/B189042.png)

